molecular formula C19H24N2O4S B2812444 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1396748-93-8

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2812444
CAS No.: 1396748-93-8
M. Wt: 376.47
InChI Key: SLBHBUCQFCSYGK-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the furan-3-carbonyl piperidine intermediate. This intermediate is further reacted with m-tolylmethanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(p-tolyl)methanesulfonamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(o-tolyl)methanesulfonamide

Uniqueness

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the furan ring, piperidine moiety, and methanesulfonamide group in a single molecule provides a versatile scaffold for further chemical modifications and biological studies.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15-3-2-4-17(11-15)14-26(23,24)20-12-16-5-8-21(9-6-16)19(22)18-7-10-25-13-18/h2-4,7,10-11,13,16,20H,5-6,8-9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBHBUCQFCSYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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